molecular formula C48H58S4 B12549389 5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene CAS No. 865590-75-6

5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene

Cat. No.: B12549389
CAS No.: 865590-75-6
M. Wt: 763.2 g/mol
InChI Key: HYBADZUXDHTYSJ-UHFFFAOYSA-N
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Description

5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two bithiophene units connected by a phenyl ring, with decylthiophene substituents enhancing its solubility and processability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene typically involves a multi-step process. One common method is the Stille coupling reaction, which involves the coupling of stannylated thiophene derivatives with halogenated aromatic compounds under palladium catalysis. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and elevated temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine, iodine, and various electrophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene involves its ability to facilitate charge transport and electron mobility. The compound’s conjugated system allows for efficient π-π stacking interactions, which enhance its electronic properties. Molecular targets include various electronic devices where it acts as a semiconductor material, facilitating charge transfer and improving device performance .

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
  • 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene
  • Diketopyrrolopyrrole or benzodithiophene-arylamine derivatives

Uniqueness

5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene stands out due to its enhanced solubility and processability, attributed to the decylthiophene substituents. This makes it more suitable for solution-based processing techniques, which are advantageous in the fabrication of organic electronic devices .

Properties

CAS No.

865590-75-6

Molecular Formula

C48H58S4

Molecular Weight

763.2 g/mol

IUPAC Name

2-decyl-5-[4-[5-[5-[4-(5-decylthiophen-2-yl)phenyl]thiophen-2-yl]thiophen-2-yl]phenyl]thiophene

InChI

InChI=1S/C48H58S4/c1-3-5-7-9-11-13-15-17-19-41-29-31-43(49-41)37-21-25-39(26-22-37)45-33-35-47(51-45)48-36-34-46(52-48)40-27-23-38(24-28-40)44-32-30-42(50-44)20-18-16-14-12-10-8-6-4-2/h21-36H,3-20H2,1-2H3

InChI Key

HYBADZUXDHTYSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=C(S6)CCCCCCCCCC

Origin of Product

United States

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